molecular formula C6H4Br2ClN3 B13027353 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide

3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide

Cat. No.: B13027353
M. Wt: 313.38 g/mol
InChI Key: HIPUZDDUSBVRAD-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide: is a chemical compound that belongs to the class of imidazopyridazines. This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[1,2-b]pyridazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-chloroimidazo[1,2-b]pyridazine with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkylamines can yield alkylated derivatives of the compound .

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its biological activity, particularly its ability to inhibit certain enzymes and proteins. It has shown potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), which is a target for antimalarial drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has demonstrated anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo .

Industry: In the industrial sector, this compound is used in the development of advanced materials and as a reagent in various chemical processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide is unique due to its specific substitution pattern on the imidazo[1,2-b]pyridazine ring. This unique structure contributes to its distinct chemical reactivity and biological activity. For instance, its ability to inhibit PfCDPK1 and its anticancer properties make it a valuable compound for scientific research and drug development .

Properties

Molecular Formula

C6H4Br2ClN3

Molecular Weight

313.38 g/mol

IUPAC Name

3-bromo-6-chloroimidazo[1,2-b]pyridazine;hydrobromide

InChI

InChI=1S/C6H3BrClN3.BrH/c7-4-3-9-6-2-1-5(8)10-11(4)6;/h1-3H;1H

InChI Key

HIPUZDDUSBVRAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC=C2Br)Cl.Br

Origin of Product

United States

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